molecular formula C19H17N3O4 B2597388 Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 891120-89-1

Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No. B2597388
CAS RN: 891120-89-1
M. Wt: 351.362
InChI Key: BCZUVGQYKVXDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a total of 43 atoms, including 20 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .


Molecular Structure Analysis

The compound contains a total of 41 bonds, including 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 urea (-thio) derivative .

Scientific Research Applications

Synthesis and Mesomorphic Behaviors

Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, under study for its mesomorphic behaviors, has been synthesized and characterized, revealing distinct phase behaviors. For instance, derivatives of 1,3,4-oxadiazole, including cholesteryl and methyl benzoate types, demonstrated cholesteric and nematic/smectic A mesophases, respectively, highlighting the compound's potential in developing materials with tunable optical properties (Han et al., 2010).

Photo-luminescent Property

The photo-luminescent property of 1,3,4-oxadiazole derivatives, which includes the mentioned compound, has been a subject of interest. These compounds exhibit strong blue fluorescence emission and good photoluminescence quantum yields, indicating their potential applications in optical devices and materials science (Han et al., 2010).

Agricultural Applications

In agriculture, the development of nanoparticle systems for the sustained release of agricultural chemicals represents a significant application. While the specific compound was not directly linked to these studies, related research involving carbendazim and tebuconazole integrated into nanoparticle carriers highlights the broader potential of utilizing chemical derivatives for improving the delivery and efficacy of fungicides, thus reducing environmental impact (Campos et al., 2015).

Mechanism of Action

The mode of action of a compound generally involves interaction with its target, leading to a change in the target’s activity. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA .

The compound’s effect on biochemical pathways would depend on its specific target and mode of action. It could potentially affect any pathway in which the target is involved .

Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized can affect its pharmacokinetics .

The result of the compound’s action would be changes at the molecular and cellular level. This could include changes in gene expression, enzyme activity, or cellular signaling .

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include temperature, pH, the presence of other substances, and the specific characteristics of the biological environment in which the compound is acting .

properties

IUPAC Name

methyl 4-[[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-4-5-12(2)15(10-11)17-21-22-19(26-17)20-16(23)13-6-8-14(9-7-13)18(24)25-3/h4-10H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZUVGQYKVXDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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